2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of piperidine and pyrimidine derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biological research. It is characterized by its unique molecular structure, which combines features of both piperidine and pyrimidine, making it a versatile building block for further chemical synthesis.
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It also falls under the category of amines due to the presence of an amino group in its structure.
The synthesis of 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves several key steps:
One effective synthetic route involves the formation of an intermediate, such as (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid, which can then undergo further reactions to yield the target compound. The use of automated reactors and continuous flow systems is also explored in industrial settings to enhance efficiency.
The molecular formula for 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is . Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 242.75 g/mol |
| IUPAC Name | 2-(2-piperidin-1-ylpyrimidin-5-yl)ethanamine; hydrochloride |
| InChI | InChI=1S/C11H18N4.ClH/c12-5-4... |
| InChI Key | SMCRMBZXMAIRGU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=N2)CCN.Cl |
The reactions involving 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride can include:
The specific reaction conditions, such as temperature, solvent choice, and catalyst presence, can significantly affect the outcome of these reactions, influencing both yield and selectivity.
The mechanism of action for 2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with biological targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects that are currently under investigation for therapeutic applications .
The physical properties of this compound include:
Chemical properties include:
2-(2-(Piperidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride has a wide range of applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: